1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
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Overview
Description
1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- This compound is involved in the synthesis of zinc(II) complexes, which are characterized by various spectroscopic methods. These complexes are notable for their intramolecular hydrogen bonding and ionic characteristics (Tavman, 2006).
Chemical Reactions
- It undergoes domino reactions with heterocyclic CH acids, leading to the cleavage of the substrate and formation of substituted pyrazoles and anilines. The reaction's outcome depends on the electrophilicity of the CH acid's α-carbon atom (Erkin & Ramsh, 2014).
Catalysis and Solvent-Free Synthesis
- It plays a role in catalyst- and solvent-free synthesis processes, such as the microwave-assisted Fries rearrangement, which is significant in the field of regioselective synthesis (Moreno-Fuquen et al., 2019).
Role in Antimicrobial Activity
- Derivatives of this compound have been explored as anti-Helicobacter pylori agents, demonstrating potent and selective activities against this gastric pathogen (Carcanague et al., 2002).
Potential in Pharmaceutical Development
- Some derivatives are involved in the synthesis and biological evaluation of cyclooxygenase-2 inhibitors, contributing to the development of pharmaceuticals like celecoxib (Penning et al., 1997).
Molecular Structure Analysis
- This compound is used in studies involving X-ray structural and theoretical analyses, contributing to a deeper understanding of molecular interactions and configurations (Lomov, 2019).
Application in Antihypertensive Research
- Its derivatives have been synthesized and evaluated for antihypertensive activity, indicating its potential use in the treatment of hypertension (Sharma, Kohli, & Sharma, 2010).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
It may potentially influence various biochemical pathways depending on its specific targets .
Pharmacokinetics
Its boiling point is 210°C at 76mmHg, and it has a density of 1.15±0.1 g/cm3 .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data .
Properties
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-8-10-17(11-9-15)14-25-20-21-12-13-22(20)19(23)16(2)24-18-6-4-3-5-7-18/h3-11,16H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYWBAAKYLVJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328333 |
Source
|
Record name | 1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816588 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851805-22-6 |
Source
|
Record name | 1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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